N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride
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Overview
Description
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride typically involves multiple steps. One common approach is the condensation reaction of appropriate pyrazole precursors under controlled conditions. For instance, the reaction of 1-ethyl-5-fluoropyrazole with 2,4-dimethylpyrazole-3-amine in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include specific temperatures, solvents, and reaction times to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce reduced pyrazole derivatives. Substitution reactions can result in various substituted pyrazole compounds .
Scientific Research Applications
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom and the pyrazole ring can enhance its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 1-methyl-3-ethyl-4-chloropyrazole
- 1-methyl-3-ethyl-4-bromopyrazole
- 1-methyl-3-ethyl-4-iodopyrazole
Uniqueness
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The combination of the ethyl group and the dimethylpyrazole moiety further distinguishes it from other pyrazole derivatives, potentially enhancing its reactivity and specificity in various applications .
Properties
Molecular Formula |
C11H17ClFN5 |
---|---|
Molecular Weight |
273.74 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H16FN5.ClH/c1-4-17-10(12)9(7-15-17)6-13-11-8(2)5-14-16(11)3;/h5,7,13H,4,6H2,1-3H3;1H |
InChI Key |
LLNWKOMCLQAFET-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNC2=C(C=NN2C)C)F.Cl |
Origin of Product |
United States |
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